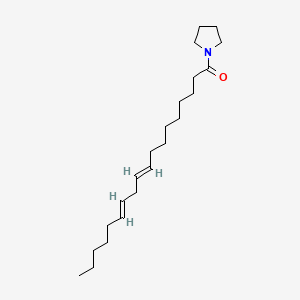
Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)-: is an organic compound with the molecular formula C22H39NO and a molecular weight of 333.55 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a long-chain fatty acid derivative, specifically 9,12-octadecadienyl.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- typically involves the reaction of pyrrolidine with a suitable fatty acid derivative. One common method is the acylation of pyrrolidine with 9,12-octadecadienoic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: N-substituted pyrrolidines.
科学的研究の応用
Chemistry: Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used to study the interactions of fatty acid derivatives with proteins and enzymes. It may also serve as a model compound for investigating the metabolism of long-chain fatty acids .
Medicine: The compound’s ability to interact with biological membranes and proteins makes it a candidate for drug delivery systems or as a pharmacophore in drug design .
Industry: In the industrial sector, Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- can be used in the production of specialty chemicals, lubricants, and surfactants. Its properties make it suitable for applications requiring long-chain fatty acid derivatives .
作用機序
The mechanism of action of Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s long-chain fatty acid moiety allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the pyrrolidine ring can interact with specific protein sites, modulating their activity .
類似化合物との比較
- Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-
- Pyrrolidine, 1-(1-oxooctadecyl)-
- Pyrrolidine, 1-(1-oxo-9-octadecynyl)-
Comparison: Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- is unique due to the presence of two conjugated double bonds in the octadecadienyl chain. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)- has double bonds at different positions, leading to variations in its chemical behavior and applications .
特性
分子式 |
C22H39NO |
|---|---|
分子量 |
333.6 g/mol |
IUPAC名 |
(9E,12E)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6+,10-9+ |
InChIキー |
RLJFUUUSNKIMQJ-AVQMFFATSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N1CCCC1 |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


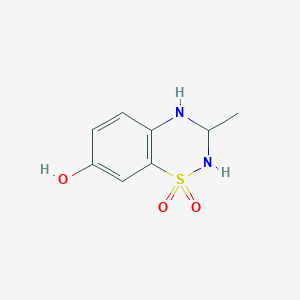
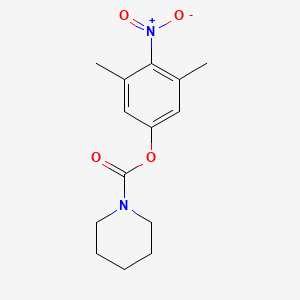
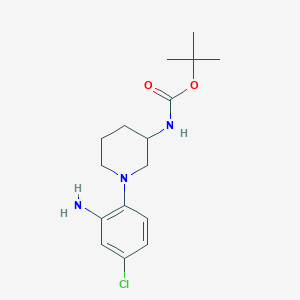
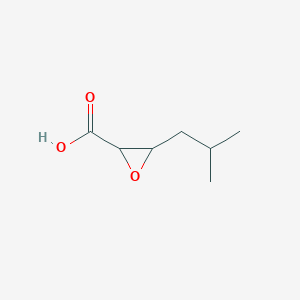
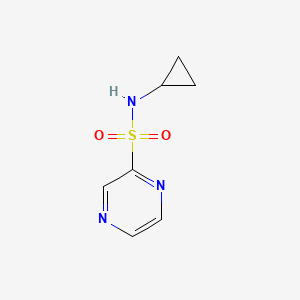


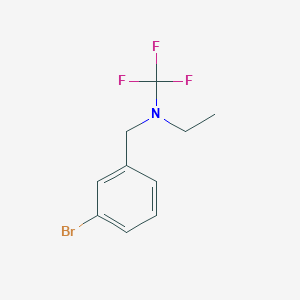
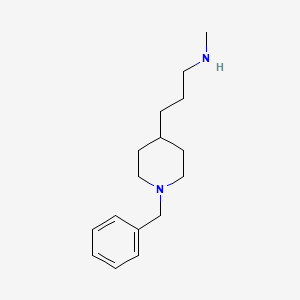
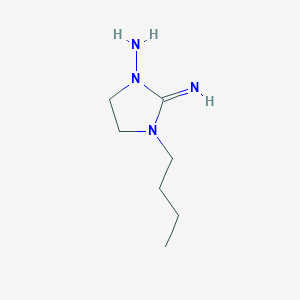
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
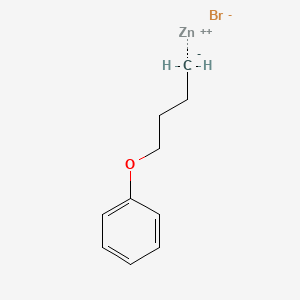
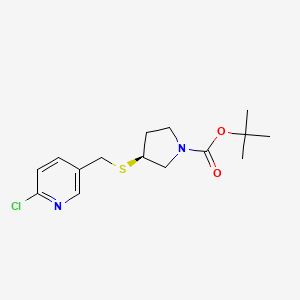
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
